(R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone
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Overview
Description
“®-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone” is a compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The “R” in the name indicates the stereochemistry of the compound, meaning it has a specific three-dimensional arrangement of the atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring, possibly through a Fischer indole synthesis or some other method. The bromine atom and the methylpyrrolidinyl group would then be added in subsequent steps.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, a bromine atom at the 5-position of the ring, and a methylpyrrolidinyl group at the 3-position. The ethanone group is attached to the nitrogen of the indole ring.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the indole ring, which is electron-rich and could be involved in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom would likely make the compound heavier and more polar than the corresponding compound without the bromine.Scientific Research Applications
Synthesis and Characterization
A study detailed the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione, yielding two compounds derived from initial protonation followed by nucleophilic addition. This research demonstrates the compound's role in facilitating complex organic reactions and synthesizing new indole derivatives with potential pharmaceutical applications (Aghazadeh et al., 2011).
Another study synthesized a series of novel (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivates, showcasing the versatility of the compound in creating derivatives with varied functional groups, hinting at its utility in developing targeted therapeutic agents (Mogulaiah et al., 2018).
Biological Activities
Research into novel 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone and similar compounds revealed pronounced antibacterial activity. These findings underscore the compound's potential as a backbone for developing new antimicrobial agents (Murugesan & Selvam, 2021).
An investigation into the bio-catalytic asymmetric synthesis of β-adrenergic receptor blocker precursors, including a related compound, (R)-2-bromo-1-(naphthalen-2-yl)ethanol, demonstrates the compound's application in producing enantiomerically pure substances. This process highlights the environmental and efficiency advantages of biocatalysis in pharmaceutical synthesis (Taşdemir et al., 2020).
Structural Investigations
- A study on the intermolecular interactions, Hirshfeld surface analysis, and thermal properties of a derivative compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, revealed significant insights into the structural characteristics and stability of these compounds. This research contributes to the understanding of molecular interactions and the design of compounds with desired physical and chemical properties (Barakat et al., 2017).
Safety And Hazards
Again, without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
The study of indole-containing compounds is a rich field with many potential directions for future research. This could include the synthesis of new indole derivatives, the investigation of their biological activity, and their potential use in the development of new pharmaceuticals.
properties
IUPAC Name |
1-[5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indol-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c1-11(20)19-10-12(8-14-4-3-7-18(14)2)15-9-13(17)5-6-16(15)19/h5-6,9-10,14H,3-4,7-8H2,1-2H3/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIFSFIOOCHDIK-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)Br)CC3CCCN3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)Br)C[C@H]3CCCN3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472293 |
Source
|
Record name | 1-(5-Bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone | |
CAS RN |
205369-12-6 |
Source
|
Record name | 1-(5-Bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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